MFCD00003692

Description

Evolution of Research Perspectives on Estradiol (B170435) Benzoate (B1203000)

First synthesized in 1933, Estradiol Benzoate was among the earliest estrogens to be used medically. wikipedia.org Initial research, beginning in the 1930s, focused on its therapeutic potential, earning it the nickname the "cadillac of hormones" for its efficacy and relatively low incidence of side effects at the time. taylorandfrancis.com However, its comparatively short duration of action, which necessitated frequent intramuscular injections, led to it being largely superseded in clinical practice by longer-acting estradiol esters developed in the 1950s, such as estradiol valerate (B167501) and estradiol cypionate. wikipedia.org

Despite its decline in human medicine, research interest in Estradiol Benzoate has not waned but has instead shifted. It remains widely used in veterinary medicine, particularly for the synchronization of estrus in livestock, which is a significant area of ongoing study. nbinno.commdpi.comnih.govnih.govcaymanchem.com In recent decades, research perspectives have broadened further to include its environmental impact. oup.com Given its use in agriculture, studies now investigate its fate, transport, and effects as an endocrine-disrupting compound in ecosystems, including its detection in water bodies and its impact on aquatic life. oup.comnih.gov

Contemporary research also utilizes Estradiol Benzoate as a tool to explore fundamental biological processes. Scientists employ it to investigate the molecular mechanisms of estrogen action, such as its influence on DNA methylation and potential links to prostate cancer risk. nih.gov It is also used in neuroendocrine studies to understand estrogen's effects on the brain, stress responses, and pain sensitivity. nih.govnih.gov

Academic Context of Estradiol Benzoate as a Steroid Ester

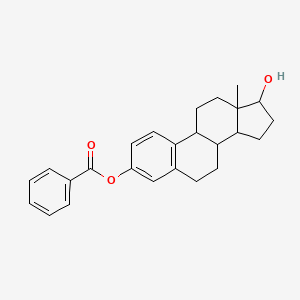

Estradiol Benzoate is a benzoate ester of 17β-estradiol, created through the formal condensation of benzoic acid with the phenolic hydroxyl group at the C-3 position of the estradiol molecule. nih.govebi.ac.uk This structural modification classifies it as a steroid ester and, crucially, makes it a prodrug of estradiol. drugbank.comnih.govwikipedia.org In the body, enzymes called esterases cleave the benzoate ester group, releasing the biologically active hormone, 17β-estradiol. drugbank.comtaylorandfrancis.com

The primary academic rationale for this esterification is to alter the pharmacokinetic properties of the parent hormone. wikipedia.org Endogenous estradiol has very low bioavailability when administered orally due to extensive first-pass metabolism in the gut and liver. drugbank.comnih.gov The addition of the benzoate ester increases the molecule's lipophilicity, which improves its absorption and allows for a sustained release from oily depots when administered via intramuscular injection. drugbank.comnih.gov Because it is converted back into the natural hormone after administration, Estradiol Benzoate is considered a bioidentical form of estrogen. drugbank.comwikipedia.org This principle of using esterification to create prodrugs with enhanced duration of action has been a fundamental concept in steroid hormone research and pharmaceutical development. wikipedia.org

Role of Estradiol Benzoate in Advancing Steroid Hormone Research

Since its introduction, Estradiol Benzoate has played a pivotal role in advancing the field of steroid hormone research. As one of the first commercially available estrogens, it was instrumental in early clinical investigations into hormone therapy. wikipedia.orgtaylorandfrancis.com The development and study of Estradiol Benzoate provided a foundation for the creation of subsequent steroid esters with more refined pharmacokinetic profiles. wikipedia.orgwikipedia.org

In modern research, Estradiol Benzoate frequently serves as a reference compound or a positive control in studies evaluating the estrogenicity of other substances. taylorandfrancis.com It is a vital tool for elucidating the mechanisms of estrogen action. Researchers use it to study how estrogens bind to their receptors (ERα and ERβ), enter the cell nucleus, and regulate gene transcription, which in turn produces specific physiological effects. drugbank.comnih.govdrugbank.com

Furthermore, its application in animal studies has significantly contributed to our understanding of reproductive physiology across various species. mdpi.comnih.govnih.gov It has been used to investigate the hormonal regulation of the estrous cycle, follicular development, and uterine hemodynamics. nih.govnih.gov Studies comparing the metabolic effects of Estradiol Benzoate with androgens like testosterone (B1683101) propionate (B1217596) have also helped to delineate the distinct physiological roles of these sex steroids. oup.comoup.com By providing a reliable and well-characterized estrogenic agent, Estradiol Benzoate continues to be an indispensable compound for probing the complex roles of steroid hormones in health and disease.

Structure

3D Structure

Properties

IUPAC Name |

(17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl) benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O3/c1-25-14-13-20-19-10-8-18(28-24(27)16-5-3-2-4-6-16)15-17(19)7-9-21(20)22(25)11-12-23(25)26/h2-6,8,10,15,20-23,26H,7,9,11-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYIFTLBWAOGQBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Estradiol Benzoate

Classical and Modern Synthetic Routes for Estradiol (B170435) Benzoate (B1203000)

The synthesis of Estradiol Benzoate primarily involves the esterification of estradiol. Classical methods typically utilize benzoic acid derivatives as the acylating agent. Estradiol possesses two hydroxyl groups, at the 3-position (phenolic) and the 17-position (secondary alcohol). Estradiol benzoate is specifically formed by the esterification of the 3-hydroxyl group of estradiol with benzoic acid nih.gov. Modern synthetic routes often focus on optimizing reaction conditions, employing specific catalysts, or utilizing more reactive benzoylating agents to achieve higher yields and purity. While direct esterification with benzoic acid is possible, the use of more reactive derivatives like benzoyl chloride or benzoic anhydride (B1165640) is more common in laboratory and industrial syntheses due to their increased reactivity and efficiency researchgate.netgoogle.com.

Preparation of Estradiol Benzoate from Precursor Compounds

The principal precursor for Estradiol Benzoate is estradiol itself. The synthesis is achieved through the esterification reaction between estradiol and a benzoylating agent. Common benzoylating agents include benzoyl chloride or benzoic anhydride, typically reacted in the presence of a base or catalyst.

A key synthetic route involves the reaction of estradiol with benzoyl chloride. This reaction is often carried out in a solvent like pyridine (B92270), which acts as both a solvent and a base to neutralize the hydrochloric acid byproduct researchgate.netgoogle.com. Alternatively, benzoic anhydride can be used as the acylating agent, often in the presence of a catalyst such as an acid or a base, or even under solvent-free conditions in some optimized protocols.

One patented method describes the preparation of Estradiol Benzoate starting from a precursor compound, 17β-benzoxy-19-nor-A-androstadiene-3-one. This intermediate undergoes isomerization by heating in the presence of palladized carbon black, followed by saponification of the ester to yield estradiol. The process also details the preparation of estradiol benzoate from a related intermediate, 17β-benzoxy-19-nor-A-androstadiene-3-one, by heating it with palladized carbon black at temperatures between 172-180°C in a sealed ampule under vacuum google.com.

Chemical Modifications and Derivatization Strategies of the Estradiol Benzoate Scaffold

While Estradiol Benzoate is often an end-product in synthesis, its scaffold can be subject to further chemical modifications. However, the primary focus in the literature is on its synthesis and its role as a prodrug. Derivatization strategies are more commonly applied to estradiol itself to create various esters or other modified forms. For Estradiol Benzoate, modifications might involve reactions at the C17 hydroxyl group or alterations to the benzoate ester itself, though such transformations are less frequently reported compared to the synthesis of Estradiol Benzoate from estradiol.

Research has explored derivatization of estradiol for analytical purposes, such as using reagents like 4-(Dimethylamino) benzoyl chloride (DMABC) to enhance detection limits in Liquid Chromatography-Mass Spectrometry (LC-MS) sigmaaldrich.com. These derivatizations are for analytical enhancement rather than creating new therapeutic agents from the Estradiol Benzoate scaffold.

Optimization of Reaction Conditions and Yields in Estradiol Benzoate Synthesis

Optimizing the synthesis of Estradiol Benzoate focuses on maximizing yield, purity, and reaction efficiency. Key parameters that are typically optimized include the choice of benzoylating agent, catalyst, solvent, reaction temperature, and reaction time.

For instance, the esterification of estradiol with benzoyl chloride in pyridine is a well-established method. Variations in temperature and reaction time can influence the yield and the potential for side reactions. Using benzoic anhydride might offer advantages in terms of handling and byproduct formation.

One study investigated the use of palladized carbon black for the isomerization of a precursor to Estradiol Benzoate, heating it at temperatures between 172-180°C for 2 hours to achieve the desired product google.com. This highlights the importance of specific catalytic systems and controlled thermal conditions for efficient synthesis.

Data Tables

The following tables summarize key synthetic aspects and findings related to Estradiol Benzoate.

Table 1: Common Synthetic Routes for Estradiol Benzoate

| Reaction Type | Precursor Compound | Benzoylating Agent | Typical Conditions | Reported Yields | References |

| Esterification | Estradiol | Benzoyl Chloride | Pyridine, 0°C to room temperature | High | researchgate.netgoogle.com |

| Esterification | Estradiol | Benzoic Anhydride | Base catalyst (e.g., pyridine), solvent or solvent-free | High | researchgate.netgoogle.com |

| Isomerization/Esterification | 17β-benzoxy-19-nor-A-androstadiene-3-one | N/A (precursor synthesis) | Heat with palladized carbon black (172-180°C) | N/A | google.com |

Table 2: Derivatization for Analytical Enhancement

| Analyte | Derivatization Reagent | Analytical Technique | Enhancement Mechanism | References |

| Estradiol (E2) | 4-(Dimethylamino)benzoyl chloride (DMABC) | LC-MS | Introduction of ionizable moiety for improved detection | sigmaaldrich.com |

| Estradiol (E2) | Dansyl chloride | LC-MS, APCI/APPI | Introduction of ionizable moiety for improved detection | sigmaaldrich.com |

| Estradiol (E2) | 2-fluoro-1-methyl-pyridinium-p-toluene-sulfonate (FluMP) | PSI-MS | Formation of quaternary ammonium (B1175870) salt for ionization enhancement | mdpi.com |

Advanced Analytical Techniques for Estradiol Benzoate Characterization and Quantification in Research Matrices

Chromatographic Methodologies for Estradiol (B170435) Benzoate (B1203000) Analysis

Chromatography is the cornerstone for the separation and analysis of Estradiol Benzoate from intricate biological and environmental samples. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and their hyphenation with mass spectrometry are routinely employed.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Estradiol Benzoate. rsc.org Its application is common for the identification and quantification of this and other estrogen preparations. nih.gov Reverse-phase (RP) HPLC methods are particularly prevalent, utilizing columns like C18 to separate the nonpolar steroid ester from more polar matrix components. sielc.comnih.gov

A typical RP-HPLC method might involve a mobile phase consisting of a mixture of acetonitrile, methanol, and water. sielc.comnih.gov For detection, ultraviolet (UV) absorption photometry is frequently used, with wavelengths around 225-230 nm proving effective for quantification. nih.govnihs.go.jp The versatility of HPLC allows for its adaptation to various research needs, from purity assessments to quantification in pharmaceutical formulations. nih.gov The method is scalable and can be used for isolating impurities in preparative separations and for pharmacokinetic studies. sielc.com

| Parameter | Description | Reference |

|---|---|---|

| Column | Supelco Discovery C18 (250 mm x 3.0 mm, 5 µm) | nih.gov |

| Mobile Phase | Acetonitrile, Methanol, Water (23:24:53 v/v) | nih.gov |

| Alternative Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |

| Flow Rate | 0.9 mL min⁻¹ | nih.gov |

| Detection | UV Absorbance at 225 nm | nih.gov |

| Alternative Detection | UV Absorbance at 230 nm | nihs.go.jp |

| Application | Simultaneous determination of estradiol, its degradation product (estrone), and preservatives in a topical gel. | nih.gov |

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography (GC) and its combination with Mass Spectrometry (GC-MS) represent another powerful approach for the analysis of Estradiol Benzoate and related steroid esters. rsc.org For detection, GC-MS is generally preferred due to its high selectivity and sensitivity. nih.gov The analysis of steroid esters by GC often requires a derivatization step to increase the volatility and thermal stability of the analytes. A common derivatization procedure involves using agents like 2,3,4,5,6-pentafluorobenzoyl chloride (PFBCl) in the presence of pyridine (B92270). tandfonline.com

GC-MS/MS methods have been developed and compared with liquid chromatography-based methods for determining steroid esters in complex matrices like bovine hair, demonstrating their fitness for purpose. nih.gov These methods are crucial for unequivocally proving the illegal use of natural hormones as growth promoters in meat production. nih.gov The use of GC-MS with negative chemical ionization (NCI) can provide very low decision limits, often below 0.05 ng/mL in matrices like blood plasma. tandfonline.com

| Parameter | Description | Reference |

|---|---|---|

| Technique | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | nih.gov |

| Ionization Mode | Electron Impact (EI) | nih.gov |

| Alternative Technique | Gas Chromatography-Mass Spectrometry with Negative Chemical Ionization (GC-MS/NCI) | tandfonline.com |

| Derivatization | Required to enhance volatility; e.g., with 2,3,4,5,6-pentafluorobenzoyl chloride (PFBCl) | tandfonline.com |

| Application | Determination of steroid esters in bovine hair and blood plasma. | nih.govtandfonline.com |

| Key Finding | GC-MS/MS methods are capable and fit for the purpose of determining steroid esters in hair samples from treated animals. | nih.gov |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

For trace analysis of Estradiol Benzoate, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the method of choice. rsc.org This is particularly true for non-volatile compounds like steroid esters, where LC-MS/MS is preferred over GC-based methods. researchgate.net The technique combines the excellent separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, allowing for the detection of minute quantities of the analyte in complex biological and environmental samples. nih.gov

LC-MS/MS methods have been successfully established for determining Estradiol Benzoate residues in diverse matrices such as aquatic products, bovine hair, and blood plasma. nih.govspkx.net.cn These methods typically involve sample extraction with an organic solvent, followed by a clean-up step using solid-phase extraction (SPE). spkx.net.cn Analysis is often performed using electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode, which enhances selectivity and sensitivity. researchgate.netspkx.net.cn The limits of quantification (LOQ) achieved by these methods are often in the low µg/kg or pg/mL range, making them suitable for residue analysis and pharmacokinetic studies. nih.govspkx.net.cnnih.gov

| Parameter | Description | Reference |

|---|---|---|

| Technique | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | spkx.net.cn |

| Ionization | Electrospray Ionization (ESI) | researchgate.netspkx.net.cn |

| Column | Waters XBridge RP-18 (150 mm × 4.6 mm i.d., 5 µm) | spkx.net.cn |

| Mobile Phase | Methanol and Water | spkx.net.cn |

| Sample Preparation | Extraction with methyl tert-butyl ether, clean-up on an LC-C18 SPE column. | spkx.net.cn |

| Limit of Quantification (LOQ) | 1 µg/kg in aquatic products. | spkx.net.cn |

| Application | Determination of residues in aquatic products and bovine hair. | nih.govspkx.net.cn |

Spectroscopic Techniques in Estradiol Benzoate Research

Spectroscopic techniques provide valuable information for the identification and structural characterization of Estradiol Benzoate. While UV-Visible spectroscopy is commonly used as a detection method in HPLC, its utility for the primary identification of different estrogens can be limited due to the similarity of their UV spectra. nih.gov

More advanced techniques, such as Raman spectroscopy, offer greater specificity. A combined approach using Thin-Layer Chromatography (TLC) for separation followed by in-situ Raman imaging spectroscopy has been established for the identification of various estrogen preparations, including Estradiol Benzoate. nih.gov This method leverages the unique Raman spectral characteristics, which reflect the specific structural differences of the molecules, allowing for accurate distinction even from closely related compounds. This combined technology is highly specific and stable, providing a powerful tool for qualitative analysis and identification, free from interference by excipients in pharmaceutical preparations. nih.gov

Electrochemical Sensing for Estradiol Benzoate Detection

Electrochemical methods have emerged as a promising alternative to traditional analytical techniques, offering advantages such as rapid analysis, simple operation, high sensitivity, and cost-effective instrumentation. rsc.org For Estradiol Benzoate, a highly sensitive electroanalytical sensing platform has been developed using hydroxyapatite (B223615) with three-dimensional channel frameworks. rsc.org

This novel sensor demonstrates enhanced electron transport capabilities, which allows for the direct electrochemical determination of this endocrine disruptor. rsc.org The method has achieved a very low detection limit of 24.4 ng/L (0.065 nM) in aqueous solutions. rsc.org This approach represents a significant advancement, as it provides a sensitive and rapid tool for monitoring Estradiol Benzoate in environmental samples. rsc.orgrsc.org While many electrochemical biosensors have been developed for the parent compound, 17β-estradiol, the direct sensing of Estradiol Benzoate showcases the expanding capabilities of this technology for specific steroid esters. mdpi.com

Method Development and Validation for Research Applications

The development and subsequent validation of analytical methods are critical steps to ensure the generation of reliable, accurate, and reproducible data in research applications. emerypharma.comjddtonline.info This process is essential for methods intended for the quantification of Estradiol Benzoate, especially in regulatory contexts or when dealing with trace-level analysis. researchgate.net

Method validation involves rigorously evaluating several key performance characteristics, including:

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. emerypharma.com

Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. emerypharma.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. emerypharma.com

Analytical methods for Estradiol Benzoate, such as those using LC-MS/MS and GC-MS, are often validated according to internationally recognized guidelines, for example, the criteria defined in Commission Decision 2002/657/EC. tandfonline.comresearchgate.net This ensures that the methods are fit for their intended purpose, whether it be for monitoring residues in food products or for pharmacokinetic research. nih.govresearchgate.net

Mechanistic Investigations of Estradiol Benzoate Action at the Molecular and Cellular Level

Elucidation of Estradiol (B170435) Benzoate's Prodrug Mechanism

Estradiol Benzoate (B1203000) functions as a prodrug, meaning it is administered in an inactive form and is converted into its active metabolite, estradiol, within the body. drugbank.comwikipedia.orgnih.govmedkoo.com This conversion is facilitated by esterase enzymes, which cleave the benzoate ester linkage. This hydrolysis occurs in various biological compartments, including the liver, blood, and target tissues. wikipedia.org The esterification of estradiol with benzoic acid enhances its lipophilicity, which is crucial for improving its absorption and prolonging its duration of action, particularly when administered via intramuscular or subcutaneous injections, where it forms a depot effect. drugbank.comwikipedia.orgnih.gov Endogenous estradiol itself has low oral bioavailability due to rapid first-pass metabolism in the gut and liver; esterification aims to overcome this limitation by improving absorption and sustained release. drugbank.comnih.gov Following cleavage, the released estradiol then exerts its biological effects. wikipedia.org

Molecular Interactions with Estrogen Receptors (ERs) and Related Nuclear Receptors

The primary mechanism of action for estradiol, and by extension Estradiol Benzoate after its conversion, involves binding to estrogen receptors (ERs). drugbank.comnih.govdrugbank.comcreative-diagnostics.com Two main subtypes, ERα and ERβ, have been identified, both belonging to the superfamily of nuclear hormone receptors. nih.govbioscientifica.com These receptors are widely distributed in various tissues, including reproductive organs, bone, brain, cardiovascular system, and adipose tissue. drugbank.comnih.gov While Estradiol Benzoate itself exhibits very low affinity for ERs, it serves as a precursor to estradiol, which is a potent agonist for both ER subtypes. wikipedia.org Estradiol also interacts with G-protein coupled estrogen receptor 1 (GPER), contributing to rapid cellular responses. drugbank.comcreative-diagnostics.com

Ligand Binding Dynamics and Receptor Activation

Upon release into circulation, estradiol binds to its cognate estrogen receptors (ERα and ERβ). drugbank.comnih.govdrugbank.comcreative-diagnostics.com This binding event induces a conformational change in the receptor, which is essential for its activation. nih.gov The activated ER-ligand complex then translocates into the cell nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs) located in the promoter regions of target genes. drugbank.comnih.govdrugbank.comcreative-diagnostics.comnih.gov This binding facilitates the recruitment of co-activator proteins and the basal transcriptional machinery, thereby initiating or repressing gene transcription. nih.gov Research into ligand-binding dynamics suggests that the way a ligand interacts with the receptor—whether through a single fixed orientation or dynamic binding orientations—can influence the downstream signaling cascades and biological outcomes. nih.gov

Transcriptional and Translational Regulatory Pathways

The binding of the activated ER-ligand complex to EREs initiates a cascade of transcriptional events. drugbank.comnih.govdrugbank.comcreative-diagnostics.comnih.gov This leads to the synthesis of specific messenger RNA (mRNA) molecules, which are subsequently translated by ribosomes into proteins that mediate the cellular and physiological effects of estrogen. drugbank.comnih.govdrugbank.com The transcriptional regulation mediated by ERs is gene- and tissue-specific. For instance, estradiol's effect on the transcription of genes encoding catecholamine biosynthetic enzymes can differ based on the ER subtype involved. While estradiol upregulates dopamine (B1211576) β-hydroxylase (DBH) gene expression via both ERα and ERβ, it can elevate tyrosine hydroxylase (TH) transcription through ERα and reduce it through ERβ. nih.govbioscientifica.com In the brain, ERα has been shown to regulate a neurodevelopmental gene program, influencing neuronal circuits and behavior. biorxiv.org

Cellular Signaling Cascades Modulated by Estradiol Benzoate

In addition to its genomic effects, estradiol can also trigger rapid, non-genomic signaling pathways. drugbank.comcreative-diagnostics.com These pathways often involve the activation of intracellular kinase cascades, such as the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways. drugbank.comcreative-diagnostics.com These rapid signaling events can be initiated by the transactivation of growth factor receptors, like the epidermal growth factor receptor (EGFR), or through interactions with membrane-bound ERs or GPER. drugbank.comdrugbank.comcreative-diagnostics.com These signaling cascades modulate various cellular processes, including cell proliferation, differentiation, survival, and metabolic regulation. creative-diagnostics.comontosight.ai

Metabolic Pathways and Enzyme Interactions Involving Estradiol Benzoate

Estradiol Benzoate is primarily metabolized through hydrolysis by esterases, yielding estradiol and benzoic acid. wikipedia.org The released estradiol then undergoes further metabolism, predominantly in the liver. drugbank.comgenome.jp Key enzymes involved in estradiol metabolism include cytochrome P450 enzymes, notably CYP3A4, which hydroxylates estradiol. drugbank.comgenome.jp Following these biotransformations, estradiol and its metabolites are conjugated, primarily with glucuronide and sulfate, making them more water-soluble for excretion. drugbank.com The primary route of excretion for these conjugated metabolites is via the urine. drugbank.com

Data Tables

Table 1: Differential Gene Expression Modulation by Estradiol via ER Subtypes

| Gene Target | ER Subtype | Effect on Transcription | Reference |

| Tyrosine Hydroxylase (TH) | ERα | Elevation | nih.govbioscientifica.com |

| Tyrosine Hydroxylase (TH) | ERβ | Reduction | nih.govbioscientifica.com |

| Dopamine β-hydroxylase (DBH) | ERα | Upregulation | nih.govbioscientifica.com |

| Dopamine β-hydroxylase (DBH) | ERβ | Upregulation | nih.govbioscientifica.com |

Table 2: Biochemical Parameter Changes in Male Rabbits Following Estradiol Benzoate Injection

| Parameter | Control (µ g/rabbit ) | 40 µg EB (µ g/rabbit ) | 80 µg EB (µ g/rabbit ) | 120 µg EB (µ g/rabbit ) |

| Glucose (mg/dL) | 88.50 ± 3.11 | 75.50 ± 9.11 | 96.75 ± 1.59 | 75.50 ± 9.11 |

| Total Protein (g/L) | 6.30 ± 1.05 | 6.53 ± 0.15 | 5.76 ± 0.56 | 6.13 ± 0.34 |

| Albumin (g/L) | 4.53 ± 0.29 | 4.40 ± 0.08 | 4.28 ± 0.36 | 4.40 ± 0.04 |

| Calcium (mg/dL) | 14.33 ± 0.68 | 16.48 ± 0.96 | 14.40 ± 1.07 | 14.38 ± 0.62 |

Values are presented as Mean ± Standard Error. Asterisks () indicate statistically significant differences (P<0.05) compared to the control group. bdvets.org

Table 3: Hormonal Levels in Male Wistar Rats Post-Estradiol Benzoate Treatment

| Group | Treatment | Estradiol (ng/mL) | Testosterone (B1683101) (ng/mL) |

| G1 | Control (Olive oil) | 616.72 ± 143.36 | 2.73 ± 0.26 |

| G2 | 50 µ g/rat Estradiol Benzoate | 865.44 ± 61.92* | 2.64 ± 0.26 |

Values are presented as Mean ± Standard Error. An asterisk () indicates a statistically significant difference (P≤0.05) compared to the control group. researcherslinks.com

Compound List

Estradiol Benzoate (MFCD00003692)

17β-estradiol (Estradiol)

Benzoic acid

Estriol

Ethinylestradiol

Tyrosine Hydroxylase (TH)

Dopamine β-hydroxylase (DBH)

Heparin-bound epidermal growth factor (HB-EGF)

Androstenedione

Sex hormone binding globulin (SHBG)

Thyroid-binding globulin (TBG)

Follicle-stimulating hormone (FSH)

Luteinizing hormone (LH)

Adenosine (B11128) 5′-monophosphate-activated protein kinase (AMPK)

Protein kinase Cα (PKCα)

G-protein coupled estrogen receptor 1 (GPER1)

Metabotropic glutamate (B1630785) receptor-1a (mGluR1a)

β-endorphin

μ-opioid receptors (MOP)

Vascular endothelial growth factor (VEGF)

Insulin-like growth factor binding protein (IGFBP)

Parathyroid hormone receptor (PTHR)

SH3 domain binding protein (SH3BP)

Metallothionein

Src-suppressed C-kinase substrate (SSeCK)

Phosphodiesterase I

CD44

Epithelial membrane protein 3 (EMP3)

Estrogen receptor α (ERα)

Estrogen receptor β (ERβ)

VP35 protein (Marburg virus)

Structure Activity Relationship Sar Studies of Estradiol Benzoate and Its Analogs

Systematic SAR Analysis of Estradiol (B170435) Benzoate (B1203000) Modifications

The estrogenic activity of estradiol and its analogs is dictated by several key structural features. The foundational structure for activity is the steroid nucleus, although some non-steroidal compounds can also exhibit estrogenic effects. youtube.com

Key structural requirements for estrogenic activity based on the estradiol framework include:

Aromatic A-Ring: The phenolic A-ring is essential for binding to the estrogen receptor (ER). The hydroxyl group at the C3 position is a critical hydrogen bond donor, contributing significantly to binding affinity. nih.gov In Estradiol Benzoate, this hydroxyl group is esterified. This modification prevents direct high-affinity binding to the ER, rendering the molecule itself relatively inactive until the ester is cleaved. wikipedia.orgwikipedia.org

17β-Hydroxyl Group: The hydroxyl group at the C17 position on the D-ring is another crucial feature, likely acting as a hydrogen bond acceptor. nih.gov Its spatial relationship with the C3 hydroxyl group is vital for potent agonist activity. uomustansiriyah.edu.iq

Steroid Core: The rigid, hydrophobic steroid backbone correctly positions the key functional groups (C3-OH and C17β-OH) for optimal interaction with the ER ligand-binding pocket. nih.gov

Modifications to this core structure have predictable effects on activity:

Alkylation: Introduction of an ethinyl group at the 17α-position, as seen in ethinyl estradiol, hinders hepatic metabolism, thereby increasing oral bioavailability and potency. youtube.comuomustansiriyah.edu.iq

Ring Substitutions: Generally, the ER is intolerant of polar substituents. nih.gov However, small hydrophobic groups at specific positions can enhance binding affinity. nih.gov Conversely, the introduction of hydroxyl groups at positions like C6, C7, or C11 tends to reduce estrogenic activity. youtube.com

Unsaturation: Introducing a double bond in the B-ring has been shown to decrease activity. youtube.com

The primary modification in Estradiol Benzoate is the esterification at the C3 position. This bulky benzoate group sterically hinders the molecule from fitting effectively into the ER's ligand-binding pocket, thus drastically reducing its binding affinity compared to estradiol. selleckchem.comselleckchem.com

Correlation of Molecular Structure with Receptor Affinity and Biological Potency

Estradiol Benzoate is a prodrug of estradiol and, as such, has a significantly lower affinity for estrogen receptors (ERs). wikipedia.org The esterification of the C3-hydroxyl group with benzoic acid results in a molecule that is essentially inactive on its own. wikipedia.org Its biological potency is realized upon enzymatic cleavage of the ester bond by esterases in the body, which releases the highly active 17β-estradiol. nih.gov

The direct binding affinity of Estradiol Benzoate for the estrogen receptor α (ERα) is substantially lower than that of estradiol. This is quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a ligand required to displace 50% of a radiolabeled ligand from the receptor. Studies have shown that Estradiol Benzoate binds to human, murine, and chicken ERα with IC50 values in the range of 22-28 nM. selleckchem.comselleckchem.com This represents a 6 to 10-fold reduction in binding affinity when compared to the parent compound, estradiol. selleckchem.comselleckchem.com Some reports indicate an even greater disparity, with the affinity of Estradiol Benzoate for ERs being on the order of 100-fold less than that of estradiol. wikipedia.org

| Compound | Target Receptor | IC50 (nM) | Relative Affinity vs. Estradiol |

|---|---|---|---|

| Estradiol Benzoate | Human ERα | ~28 | Reduced (6-10 fold) |

| Estradiol Benzoate | Murine ERα | ~22 | Reduced |

| Estradiol | Human ERα | ~2-3 | Reference |

Impact of Esterification on Estradiol Functionality: A SAR Perspective

From a SAR perspective, esterification is a critical chemical modification used to transform the pharmacokinetic profile of estradiol. nih.gov Unmodified estradiol has low oral bioavailability (around 2-10%) due to extensive first-pass metabolism in the gut and liver. nih.gov Esterification, as seen in Estradiol Benzoate, addresses this limitation.

The addition of an ester moiety, such as the benzoate group, increases the lipophilicity of the estradiol molecule. wikipedia.org This increased fat solubility is a key factor in its altered functionality:

Sustained Release: When administered via intramuscular injection, the more lipophilic Estradiol Benzoate forms a depot in the muscle and fat tissue. wikipedia.org The drug is then slowly released from this depot into circulation, providing a much longer duration of action compared to unesterified estradiol. wikipedia.org

Prodrug Strategy: Esterification renders the molecule temporarily inactive. wikipedia.org The active hormone, estradiol, is released only after esterases in the blood and tissues cleave the ester bond. nih.gov This enzymatic conversion is the rate-limiting step for its action, contributing to its prolonged effect.

The nature of the ester group influences the rate of hydrolysis and, consequently, the duration of action. Generally, longer-chain fatty acid esters (like cypionate or valerate) are hydrolyzed more slowly and thus have a longer duration of action than shorter-chain or aromatic esters like benzoate. This principle allows for the tailoring of estradiol prodrugs with different therapeutic profiles.

SAR in the Context of Specific Biological Targets

The biological effects of Estradiol Benzoate are mediated through its active metabolite, estradiol, which primarily interacts with two specific biological targets: Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ). drugbank.com These are nuclear hormone receptors that act as ligand-activated transcription factors. nih.gov

Estrogen Receptors (ERα and ERβ): Estradiol itself does not show significant binding selectivity between ERα and ERβ. researchgate.net Upon binding, it induces a conformational change in the receptor, leading to dimerization and interaction with estrogen response elements (EREs) on DNA to regulate gene expression. nih.gov While the binding affinity of estradiol to both subtypes is high, the tissue distribution of ERα and ERβ differs, leading to tissue-specific effects. SAR studies of various estrogenic compounds, such as phytoestrogens, have shown that specific structural modifications can lead to preferential binding and activation of one ER subtype over the other. nih.gov For instance, some studies using selective ER agonists alongside Estradiol Benzoate have suggested that certain physiological responses are mediated primarily through an ERα-dependent mechanism. nih.gov

Other Biological Targets: Beyond the classical nuclear receptors, estradiol can elicit rapid, non-genomic effects by interacting with membrane-bound estrogen receptors (mERs), such as G-protein coupled estrogen receptor 1 (GPER1). drugbank.com Furthermore, research has shown that Estradiol Benzoate treatment can modulate the expression of enzymes involved in neurotransmitter synthesis, such as dopamine-β-hydroxylase and tyrosine hydroxylase, in response to stress. nih.gov It has also been observed to influence the ultrastructure of synapses in the brain, suggesting an impact on neuronal plasticity. nih.gov These effects are part of the broader biological activity profile that stems from the core estradiol structure. For example, in rat studies, Estradiol Benzoate was shown to downregulate aromatase, an enzyme critical for estrogen synthesis. nih.gov

Computational and Theoretical Modeling Approaches in Estradiol Benzoate Research

Molecular Docking and Dynamics Simulations for Receptor-Ligand Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as Estradiol (B170435) Benzoate (B1203000) or its active metabolite estradiol, and a target protein. Docking predicts the preferred orientation of a molecule when bound to a receptor, while MD simulations provide a view of the dynamic evolution of the complex over time, revealing information about its stability and conformational changes.

While Estradiol Benzoate itself is considered a prodrug with very low affinity for estrogen receptors (ERs)—on the order of 100-fold less than estradiol—computational studies have explored its binding to other proteins. wikipedia.org A notable study identified Estradiol Benzoate as a novel inhibitor of the Hepatitis B virus X protein (HBx), which is crucial for the viral life cycle. nih.govresearchgate.net Molecular docking simulations were instrumental in elucidating the binding mode. nih.govresearchgate.net

The docking model revealed that Estradiol Benzoate binds directly to the HBx protein, forming interactions with two key tryptophan residues, TRP87 and TRP107. nih.govresearchgate.net This interaction is significant because this region of HBx is involved in its binding to the DDB1 protein, a critical step for its function. nih.govresearchgate.net By occupying this site, Estradiol Benzoate may block the HBx-DDB1 interaction, thereby inhibiting viral transcription and replication. nih.govresearchgate.net

The primary pharmacological activity of Estradiol Benzoate stems from its conversion to 17β-estradiol. nih.gov Computational models for estradiol's interaction with its receptors, ERα and ERβ, are therefore highly relevant. Docking studies confirm that the phenolic A-ring and the 17β-hydroxyl group on the D-ring of the estradiol molecule are critical for high-affinity binding within the ligand-binding pocket of estrogen receptors. nih.govresearchgate.net The phenolic hydroxyl group acts as a hydrogen bond donor, while the 17β-hydroxyl group serves as a hydrogen bond acceptor, anchoring the ligand within the receptor site. nih.gov

| Target Protein | Ligand | Key Interacting Residues | Computational Method | Finding |

| Hepatitis B virus X protein (HBx) | Estradiol Benzoate | TRP87, TRP107 | Molecular Docking | Estradiol Benzoate binds to the H-box domain, potentially inhibiting HBx-DDB1 interaction. nih.govresearchgate.net |

| Estrogen Receptor α (ERα) | 17β-estradiol | His524, Glu353, Arg394 | Molecular Docking & MD | The phenolic A-ring and 17β-hydroxyl group are crucial for anchoring the ligand via hydrogen bonds. nih.govresearchgate.net |

| Estrogen Receptor β (ERβ) | 17β-estradiol | His475, Glu305, Arg346 | Molecular Docking & MD | Similar binding mode to ERα, but subtle differences in the binding pocket allow for subtype selectivity. nih.gov |

Molecular dynamics (MD) simulations provide critical insights into how the binding of a ligand affects the receptor's structure and flexibility over time. Extensive MD simulations have been performed on estrogen receptors bound to estradiol (the active form of Estradiol Benzoate) to understand the conformational changes that lead to receptor activation. nsf.govnih.gov

These simulations show that when estradiol binds to the ERα ligand-binding domain, the complex becomes tightly restrained and adopts a stable, active conformation. nsf.gov A key event in this process is the repositioning of helix 12 (H12), which folds over the ligand-binding pocket in a "mouse trap" mechanism. nih.gov This movement creates a stable surface for the binding of co-activator proteins, which is essential for initiating gene transcription. nih.gov The stability of this agonist-bound complex is maintained by a network of hydrogen bonds involving key residues like His524. nih.gov In contrast, when an antagonist is bound, the complex exhibits significantly more dynamic disorder and fluctuations, particularly in the loops surrounding H12, preventing the recruitment of co-activators. nsf.gov

MD simulations have also been applied to understand the stability of other protein complexes modulated by estradiol. A study on the human microsomal triglyceride transfer protein (hMTP) complex, which is composed of two subunits, showed that the binding of estradiol to one of the subunits (hPDI) reduces the interface contacts and surface areas between the subunits. mdpi.com This suggests that estradiol makes the interface more flexible and less stable, potentially modulating the protein's function in lipid metabolism. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of compounds and their biological activities. ddg-pharmfac.net These models are invaluable for predicting the activity of new or untested chemicals and for understanding the structural features that are important for a specific biological effect. ddg-pharmfac.net

In the context of Estradiol Benzoate, QSAR studies primarily focus on the estrogenic activity of its active metabolite, estradiol, and a wide range of other estrogenic compounds. nih.govnih.gov These models are often built using the relative binding affinity (RBA) to estrogen receptors as the biological endpoint, with estradiol typically serving as the benchmark compound with an RBA of 100%. nih.gov

QSAR models, such as those based on Comparative Molecular Field Analysis (CoMFA), have demonstrated a high correlation between the steric and electrostatic fields of estrogenic chemicals and their binding affinities for both ERα and ERβ. nih.gov These models provide insights into ligand selectivity and highlight the structural requirements for effective receptor binding. nih.gov For example, QSAR studies reinforce the importance of a phenolic ring system and a specific distance between hydrogen-bonding groups for high-affinity ER binding. nih.gov Such models are crucial elements in the toxicological evaluation of potential endocrine-disrupting chemicals. nih.gov

Density Functional Theory (DFT) Applications in Reaction Mechanism Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. arxiv.org It is applied to predict a wide range of molecular properties, including molecular geometry, vibrational frequencies, and reaction energies. arxiv.orgresearchgate.net DFT calculations have been employed to study natural estrogen hormones like estradiol to understand their structural properties, reactivity, and potential degradation pathways. researchgate.netsemanticscholar.org

DFT studies on estradiol have provided detailed assignments of its vibrational spectra, which can be correlated with its structure. researchgate.net Furthermore, these calculations help identify the most reactive sites within the molecule. researchgate.net For instance, DFT-based calculations of Fukui functions, which describe the electron density distribution, have shown that the phenolic A-ring of estradiol is the most susceptible site for attack by electrophiles and radicals. researchgate.net This information is critical for understanding the mechanisms of metabolic oxidation and environmental degradation of estrogens. researchgate.net While specific DFT studies on the reaction mechanisms of Estradiol Benzoate are less common, the principles derived from studies on estradiol provide a solid foundation for predicting its chemical behavior and metabolic fate.

Computational Approaches for Protein Profiling and Biomarker Discovery

Computational methods are increasingly used to analyze large-scale biological data, such as proteomics and transcriptomics, to identify proteins and genes whose expression is altered by a compound. This approach, known as protein or gene expression profiling, can reveal the molecular pathways affected by a drug and lead to the discovery of biomarkers.

Treatment of cells with estradiol, the active form of Estradiol Benzoate, leads to significant changes in the expression of numerous proteins. nih.gov Proteomic analysis of breast cancer cells treated with 17β-estradiol revealed altered expression of over 200 proteins involved in key cellular processes. nih.gov Bioinformatic analysis of these proteins indicated that estradiol stimulates cell division by promoting the G1 to S phase transition and advancing the G2/M checkpoint. nih.gov It also showed a complex effect on cell survival, simultaneously enhancing apoptosis by promoting the accumulation of the Bax protein in mitochondria and inhibiting it by activating the PI3K/AKT/mTOR signaling pathway. nih.gov

Similarly, in a study investigating the effects of Estradiol Benzoate on the Hepatitis B virus, RNA-sequencing was used to profile gene expression changes. nih.gov The results showed that treatment with Estradiol Benzoate reduced the expression of downstream genes related to the CUL4-DDB1 E3 ubiquitin ligase complex, which HBx hijacks for its function. nih.gov

Furthermore, computational approaches have been used to develop specific gene expression biomarkers to identify chemicals with estrogen receptor activity. One such study developed a 50-gene biomarker that can accurately identify ER activators and suppressors from high-throughput transcriptomics data, demonstrating its utility in screening chemicals for endocrine-disrupting potential. nih.gov

| Computational Approach | Biological System | Key Findings |

| Proteomics & Bioinformatics | Breast Cancer Cells (MCF7) | Estradiol alters the expression of proteins involved in cell cycle progression (G1/S transition) and apoptosis (Bax accumulation, PI3K/AKT/mTOR activation). nih.gov |

| RNA-Sequencing | Hepatitis B Virus (HBV) expressing cells | Estradiol Benzoate treatment reduces the expression of downstream genes related to the CUL4-DDB1 complex. nih.gov |

| Transcriptomics & Biomarker Development | MCF-7 Cells | A 50-gene expression biomarker was developed to accurately identify chemicals that activate or suppress the estrogen receptor. nih.gov |

Theoretical Models of Biological Systems Modulated by Estradiol Benzoate

Theoretical models aim to create a conceptual or mathematical framework to understand how a compound like Estradiol Benzoate influences complex biological systems. These models integrate experimental data with computational analysis to simulate and predict physiological responses.

One such model emerged from the discovery of Estradiol Benzoate as an HBV inhibitor. The study proposed a theoretical mechanism where Estradiol Benzoate directly binds to the viral HBx protein, disrupting its interaction with the host cell's DDB1 protein. nih.govresearchgate.net This inhibition of a key protein-protein interaction provides a model for how Estradiol Benzoate suppresses HBV transcription and replication, offering a novel antiviral strategy. nih.govresearchgate.net

In endocrinology, theoretical models describe the feedback mechanisms controlled by estrogens. An early study showed that Estradiol Benzoate treatment in male rats induced changes in pituitary protein synthesis and the activity of specific lysosomal enzymes, suggesting that alterations in the enzyme environment are an initial step in the feedback control exerted by the hormone. nih.gov

Another study in spontaneously hypertensive rats provided a model for the differential effects of estrogens on the cardiovascular system. It was found that Estradiol Benzoate, but not conjugated equine estrogens, reduced blood pressure, an effect that correlated with an increase in the synthesis and release of Atrial Natriuretic Peptide (ANP), a hormone involved in blood pressure regulation. nih.gov This provides a theoretical framework linking Estradiol Benzoate to the modulation of the natriuretic peptide system. nih.gov

These models, derived from a combination of experimental data and computational analysis, are essential for forming testable hypotheses and understanding the multifaceted roles of Estradiol Benzoate in various physiological and pathological contexts.

Biological Interactions Research: in Vitro and Animal Model Studies with Estradiol Benzoate

Reproductive Physiology and Endocrinology Research

Estradiol (B170435) Benzoate (B1203000) is a key tool in studies investigating the hormonal regulation of the reproductive system. Its ability to mimic the actions of endogenous estradiol allows researchers to explore its influence on various aspects of reproductive health and function.

Modulation of Gonadotropin-Releasing Hormone (GnRH) and Kisspeptin (B8261505) Release

Estradiol Benzoate plays a dual role in the regulation of Gonadotropin-Releasing Hormone (GnRH) and kisspeptin, critical for the control of the reproductive axis. The nature of its effect—stimulatory or inhibitory—appears to depend on the mode and location of administration.

Direct infusion of Estradiol Benzoate into the stalk-median eminence (S-ME) of ovariectomized female rhesus macaques has been shown to consistently stimulate the release of both GnRH and kisspeptin. researchgate.netnih.gov This stimulatory effect was observed with both brief (20-minute) and prolonged (4- and 7-hour) infusions, suggesting that the direct action of estradiol on the neuroterminals in the S-ME is excitatory. researchgate.netnih.gov

In contrast, systemic administration through subcutaneous injection results in the suppression of GnRH, kisspeptin, and luteinizing hormone (LH), demonstrating the negative feedback action of estradiol at sites other than the S-ME. researchgate.netnih.gov Studies in rodents further support the role of estradiol in modulating kisspeptin neurons, which are crucial for both the negative and positive feedback regulation of GnRH secretion. oup.comnih.gov Estrogen receptor alpha (ERα) in kisspeptin neurons is essential for mediating the positive feedback that leads to the preovulatory GnRH/LH surge. oup.com

| Administration Route | Target Area | Effect on GnRH Release | Effect on Kisspeptin Release | Animal Model |

| Direct Infusion | Stalk-Median Eminence (S-ME) | Stimulation | Stimulation | Rhesus Macaque |

| Subcutaneous Injection | Systemic | Suppression | Suppression | Rhesus Macaque |

Follicular Development and Oocyte Quality Enhancement in Animal Models

Research in animal models, particularly in cattle, has demonstrated the utility of Estradiol Benzoate in manipulating follicular waves and improving the outcomes of assisted reproductive technologies.

Administration of Estradiol Benzoate before ovum pick-up (OPU) in Japanese Black cattle has been shown to increase the number of medium-sized follicles (4-6 mm in diameter). nih.govscienceopen.com This leads to the retrieval of a higher number of good quality cumulus-oocyte complexes (COCs) and subsequently, a greater percentage of transferable embryos. nih.govscienceopen.com The synchronization of follicular waves using a combination of progesterone (B1679170) and Estradiol Benzoate has also been reported to have positive effects on in vitro embryo production. nih.gov

| Animal Model | Treatment Protocol | Key Findings |

| Japanese Black Cattle | Single injection of Estradiol Benzoate prior to ovum pick-up | Increased number of medium-sized follicles, higher number of good quality oocytes, and a greater percentage of transferable embryos. nih.govscienceopen.com |

| Beef Cattle | Estradiol Benzoate in conjunction with progesterone-based protocols | Synchronization of follicular wave emergence. animal-reproduction.org |

Spermatogenesis and Testicular Function Studies in Male Animal Models

In male animal models, exogenous Estradiol Benzoate has been shown to have significant, often detrimental, effects on spermatogenesis and testicular function. These studies highlight the delicate balance of hormones required for male fertility.

In male mice, treatment with Estradiol Benzoate has been found to induce azoospermia (the absence of sperm). nih.gov This is associated with oxidative damage and a disruption of testicular metabolic cooperation. nih.gov Histological analysis of the testes from these mice revealed a significant reduction in spermatogenic cells. nih.gov Furthermore, studies in rats have shown that Estradiol Benzoate administration leads to a decrease in testicular weight, a reduction in sperm count and motility, and an increase in abnormal sperm morphology. nih.gov It can also induce abnormal proliferation of spermatogenic cells by down-regulating the expression of cell cycle-related factors. nih.gov In pre-pubertal rats, Estradiol Benzoate exposure was found to be harmful to the epididymis tissue. researcherslinks.com

| Animal Model | Effect of Estradiol Benzoate |

| Mice | Azoospermia, oxidative damage, reduced spermatogenic cells, abnormal proliferation of spermatogenic cells. nih.govnih.gov |

| Rats | Reduced testicular weight, decreased sperm count and motility, increased abnormal sperm, epididymal toxicity in pre-pubertal animals. nih.govresearcherslinks.com |

Ovarian and Uterine Hemodynamics Investigations

Estradiol Benzoate has been shown to influence blood flow to the reproductive organs, a critical factor for ovarian function and the establishment and maintenance of pregnancy.

In postpartum dairy buffaloes, the administration of Estradiol Benzoate was found to enhance both ovarian and uterine hemodynamics. mdpi.comnih.gov This was evidenced by an increase in the cross-sectional diameter of the ovarian and middle uterine arteries, as well as an increase in blood flow rate and volume. mdpi.comnih.gov These changes were accompanied by an increase in circulating levels of estradiol and nitric oxide, a known vasodilator. mdpi.comnih.gov Similarly, in beef cows, treatment with Estradiol Benzoate resulted in greater uterine blood perfusion. nih.gov

| Animal Model | Key Findings on Hemodynamics |

| Postpartum Dairy Buffaloes | Enhanced ovarian and uterine blood flow, increased diameter of ovarian and middle uterine arteries, and elevated nitric oxide levels. mdpi.comnih.gov |

| Beef Cows | Increased uterine blood perfusion. nih.gov |

Interactions with Progesterone in Reproductive Cycles

The interplay between estradiol and progesterone is fundamental to the regulation of the reproductive cycle. Studies utilizing Estradiol Benzoate in combination with progesterone have provided insights into their synergistic and sometimes antagonistic actions.

In cattle, the use of Estradiol Benzoate at the start of a progesterone-based treatment for estrous synchronization has been shown to be effective. researchgate.net A protocol combining Estradiol Benzoate and a long-acting progesterone has been demonstrated to be efficient in maintaining pregnancy in anovulatory recipient mares during the autumn transitional phase. nih.gov The combination of these hormones helps to pharmacologically control ovulation and prepare the uterus for embryo implantation. nih.govresearchgate.net

Neuroendocrine and Neurological Research

Beyond its primary role in reproduction, Estradiol Benzoate is also utilized in research to understand the influence of estrogens on the central nervous system. These studies have revealed neuroprotective and modulatory effects of estradiol in various neurological contexts.

In animal models of epilepsy, chronic treatment with Estradiol Benzoate has been shown to have neuroprotective effects, significantly reducing hippocampal cell loss following status epilepticus in female rats. researchgate.netnih.gov This neuroprotection was observed even in the absence of an anti-epileptic effect, suggesting a direct cellular protective mechanism of estrogen. researchgate.net

Furthermore, research in ovariectomized mice has indicated that Estradiol Benzoate replacement can improve spatial memory. nih.gov This cognitive enhancement is associated with ultrastructural changes in synapses in the cerebral cortex and hippocampus, including a reduction in the width of the synaptic cleft and an increase in the thickness of the postsynaptic density. nih.gov Studies have also shown that estradiol can preserve metabolic activity in key brain regions associated with memory and executive function in postmenopausal women at risk for dementia. stanford.edu In the context of pain sensitivity, Estradiol Benzoate has been found to potentiate the effects of neuroactive steroids, altering pain thresholds in rats. nih.gov

| Research Area | Animal Model | Key Findings |

| Neuroprotection | Female Rats (model of epilepsy) | Reduced hippocampal cell loss following status epilepticus. researchgate.netnih.gov |

| Cognition and Synaptic Plasticity | Ovariectomized Mice | Improved spatial memory and induced favorable ultrastructural changes in synapses. nih.gov |

| Pain Sensitivity | Rats | Potentiated the effects of neuroactive steroids on pain thresholds. nih.gov |

Hypothalamic-Pituitary-Adrenal (HPA) Axis Modulation

Research has demonstrated that Estradiol Benzoate can significantly modulate the Hypothalamic-Pituitary-Adrenal (HPA) axis, a critical neuroendocrine system that regulates stress responses. In ovariectomized (OVX) female rats, pretreatment with Estradiol Benzoate was found to alter the response of the HPA axis to immobilization stress. wikipedia.orgnih.gov Studies have shown that estradiol, the active metabolite of Estradiol Benzoate, can impair glucocorticoid-dependent negative feedback on the HPA axis. nih.gov This effect is primarily mediated through Estrogen Receptor Alpha (ERα) within the paraventricular nucleus (PVN) of the hypothalamus. nih.govnih.gov

Treatment with Estradiol Benzoate in OVX rats led to increased evening and stress-induced elevations in corticosterone (B1669441), a key stress hormone. nih.gov This suggests a dysregulation of the HPA axis's negative feedback mechanisms. Further investigations using selective estrogen receptor agonists have indicated that the stimulatory effect on the HPA axis under both basal and stress conditions is mediated by ERα, while ERβ may have an inhibitory role that becomes more apparent during stress. nih.gov

Summary of Estradiol Benzoate's Effects on the HPA Axis in Animal Models

| Animal Model | Key Findings | Primary Receptor Involved | Reference |

|---|---|---|---|

| Ovariectomized (OVX) Rats | Modulates HPA axis response to immobilization stress. | ERα, ERβ | wikipedia.orgnih.gov |

| Ovariectomized (OVX) Rats | Impairs glucocorticoid negative feedback, increasing corticosterone levels. | ERα | nih.gov |

| Ovariectomized (OVX) Rats | ERα mediates stimulation of the HPA axis; ERβ may mediate inhibition during stress. | ERα, ERβ | nih.gov |

Neuronal Connectivity and Synaptic Plasticity Studies

Estradiol Benzoate has been shown to influence neuronal connectivity and synaptic plasticity, which are fundamental processes for learning and memory. In ovariectomized mice, treatment with Estradiol Benzoate was found to improve memory behavior, and this was associated with ultrastructural changes in synapses in the cerebral frontal cortex and hippocampus. drugbank.com Specifically, Estradiol Benzoate treatment led to a reduction in the width of the synaptic cleft and an increase in the thickness of the postsynaptic density (PSD). drugbank.com

Studies have indicated that estrogen can rapidly modulate neuronal connectivity and enhance synaptic plasticity. nih.gov Research suggests that estrogen facilitates these effects by modifying the synaptic cytoskeleton. nih.gov In middle-aged ovariectomized rats, Estradiol Benzoate treatment rescued synaptic plasticity, specifically long-term potentiation (LTP), which is a cellular mechanism underlying learning and memory. nih.gov Furthermore, estradiol has been shown to rapidly increase local protein synthesis along dendrites and near synapses in both male and female hippocampal neurons, independent of gene transcription. researchgate.net

Neuroprotective Effects in Animal Models

A significant body of research points to the neuroprotective effects of Estradiol Benzoate in various animal models of neurological damage. In a rat model of neurodegeneration induced by intrahippocampal colchicine (B1669291) infusions, the administration of Estradiol Benzoate in combination with progesterone demonstrated neuroprotective actions on learning and memory impairment and hippocampal damage. drugbank.com

Chronic treatment with Estradiol Benzoate has also been shown to reduce hippocampal cell loss secondary to status epilepticus induced by kainic acid in female rats. This neuroprotective effect was observed even in the absence of anti-epileptic properties, suggesting a direct cellular protective mechanism. The neuroprotective properties of estrogen are supported by extensive experimental evidence, with studies indicating that it can reduce neuronal damage in models of cerebral ischemia and other central nervous system injuries. The mechanisms underlying these effects are thought to involve the modulation of estrogen receptors, with evidence suggesting a significant role for ERα in mediating neuroprotection.

Neuroprotective Effects of Estradiol Benzoate in Animal Models

| Animal Model | Type of Injury | Observed Neuroprotective Effects | Reference |

|---|---|---|---|

| Rats | Neurodegeneration (colchicine-induced) | Reduced learning and memory impairment; preserved hippocampal integrity (with progesterone). | drugbank.com |

| Female Rats | Status Epilepticus (kainic acid-induced) | Significantly reduced hippocampal cell loss. | |

| Various Animal Models | Cerebral Ischemia, CNS Injuries | Reduces infarct size and neuronal damage. |

Immunological and Inflammatory Pathway Research

Estradiol Benzoate also exerts considerable influence over immunological and inflammatory processes, as demonstrated in various preclinical models.

Modulation of Inflammatory Responses

Estradiol Benzoate has been found to modulate inflammatory responses in different contexts. In studies on cutaneous wound healing in ovariectomized mice, topical application of Estradiol Benzoate led to a reduction in the numbers of neutrophils and macrophages at the wound site compared to other estrogen treatment methods. This suggests a localized anti-inflammatory effect that can contribute to improved healing outcomes. The broader immunomodulatory effects of estrogens are complex, with evidence suggesting that they can have both pro- and anti-inflammatory actions depending on the context and the specific estrogen receptors involved.

Angiogenesis and Tissue Remodeling Studies in Wound Healing

In the context of wound healing, Estradiol Benzoate has been shown to promote angiogenesis and tissue remodeling. Topical application of Estradiol Benzoate to full-thickness wounds in ovariectomized mice resulted in a significant increase in the number of new blood vessels and a higher ratio of myofibroblasts, which are crucial for wound contraction. These findings indicate that locally applied Estradiol Benzoate can accelerate the healing process by enhancing these key components of tissue repair. The pro-angiogenic effects of estrogen are thought to be mediated, at least in part, through the upregulation of adenosine (B11128) A2A receptors in endothelial cells.

Antimicrobial and Antiviral Activity Investigations

Research into the direct antimicrobial and antiviral properties of Estradiol Benzoate has yielded varied results, with more substantial evidence for its antiviral activities.

Investigations into the direct antibacterial and antifungal properties of Estradiol Benzoate are limited. While its parent compound, estradiol, has been shown to modulate the host's innate immune response to bacterial infections, such as reducing the internalization of Staphylococcus aureus into bovine mammary epithelial cells and upregulating the expression of antimicrobial peptides, a direct bactericidal or bacteriostatic effect of Estradiol Benzoate itself is not well-documented in the available literature. Similarly, while the benzoate component of the molecule is known to have antifungal properties, comprehensive studies on the antifungal activity of the intact Estradiol Benzoate compound are lacking. nih.gov

In contrast, the antiviral activity of Estradiol Benzoate has been more directly investigated. It has been identified as an inhibitor of the Hepatitis B virus (HBV) by suppressing the function of the HBx protein, which is essential for viral replication. In cellular models, Estradiol Benzoate was shown to inhibit HBV transcription and replication. More recently, Estradiol Benzoate has been investigated for its potential activity against SARS-CoV-2. Studies have shown that it can inhibit the entry of the virus into host cells by targeting the six-helix bundle (6-HB) fusion core of the spike protein, thereby blocking membrane fusion. In in vitro assays, Estradiol Benzoate demonstrated antiviral activity against authentic SARS-CoV-2 with a median effective concentration (EC50) of 6.72 µM.

Antiviral Activity of Estradiol Benzoate

| Virus | Proposed Mechanism of Action | In Vitro Efficacy | Reference |

|---|---|---|---|

| Hepatitis B Virus (HBV) | Inhibition of HBx protein, suppressing viral transcription and replication. | Demonstrated inhibition in cellular models. | |

| SARS-CoV-2 | Inhibition of viral entry by targeting the 6-HB fusion core of the spike protein. | EC50 of 6.72 µM against authentic SARS-CoV-2. |

Anti-parasitic Efficacy Studies (e.g., Toxoplasma gondii)

In the realm of anti-parasitic research, Estradiol Benzoate has been identified as a potential inhibitor of Toxoplasma gondii, the parasite responsible for toxoplasmosis. In vitro studies screening a library of marine natural products found that Estradiol Benzoate demonstrated significant anti-T. gondii activity with low cytotoxicity to host cells. nih.govnih.gov

The primary mechanism of its anti-parasitic action is the inhibition of the parasite's intracellular replication. nih.gov Further investigation into its mode of action revealed that Estradiol Benzoate appears to halt the cell cycle progression of the T. gondii tachyzoite, the rapidly multiplying stage of the parasite. nih.govnih.gov Flow cytometry analyses indicated that the compound causes an accumulation of tachyzoites in the G1 phase of the cell cycle, thereby preventing their progression to the S phase and subsequent replication. nih.gov Notably, the research also showed that Estradiol Benzoate did not significantly impair the parasite's ability to invade host cells or to egress from them. nih.gov

| Parameter | Reported Value | Description |

|---|---|---|

| IC₅₀ (Half-maximal inhibitory concentration) | 4.41 ± 0.94 µM | Concentration required to inhibit 50% of T. gondii tachyzoite growth. nih.gov |

| TD₅₀ (Median toxic dose) | 34.11 ± 2.86 µM | Concentration that causes 50% toxicity to host cells (Human Foreskin Fibroblasts). nih.gov |

| Primary Mechanism | Inhibition of intracellular replication | Markedly inhibits the growth of tachyzoites within the host cell. nih.gov |

| Secondary Mechanism | Halting of cell cycle progression | Causes tachyzoites to accumulate in the G1 phase, preventing DNA synthesis and division. nih.gov |

| Effect on Invasion/Egress | No robust suppression | Does not significantly prevent the parasite from entering or exiting host cells. nih.gov |

Inhibition of Viral Replication and Protein Interactions (e.g., HBV, SARS-CoV-2)

Estradiol Benzoate has also been investigated for its antiviral properties, with studies focusing on Hepatitis B Virus (HBV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).

Hepatitis B Virus (HBV): Research has identified Estradiol Benzoate as a novel inhibitor of the Hepatitis B virus X protein (HBx). nih.gov HBx is a crucial protein for the HBV life cycle, including viral replication and the transactivation of covalently closed circular DNA (cccDNA). In cellular models, Estradiol Benzoate was shown to suppress HBx and subsequently inhibit HBV transcription and replication. nih.gov It markedly reduced the production of viral antigens (HBeAg, HBsAg), viral genetic material (pgRNA), and HBV DNA in a dose-dependent manner. nih.gov Molecular docking models suggest that Estradiol Benzoate may interact directly with the HBx protein by binding to tryptophan residues TRP87 and TRP107. nih.gov

SARS-CoV-2: In the context of SARS-CoV-2, the virus responsible for COVID-19, studies have found that Estradiol Benzoate can inhibit viral entry into host cells. nih.govnih.gov The mechanism involves targeting the membrane fusion machinery of the virus's spike (S) protein. nih.govnih.govresearchgate.net Specifically, Estradiol Benzoate has been shown to interact with the heptad repeat 1 (HR1) region of the S protein's S2 subunit. nih.govnih.gov This interaction disrupts the formation of the six-helix bundle (6-HB) fusion core, a critical step for the fusion of the viral and host cell membranes. nih.govnih.govresearchgate.net By blocking this fusion process, Estradiol Benzoate effectively inhibits viral entry. nih.govresearchgate.net Other research has also identified it as an inhibitor of the interaction between the spike protein and the human Angiotensin-converting enzyme 2 (ACE2) receptor, with a measured IC₅₀ of 17.5 µM. frontiersin.orgfrontiersin.org

| Virus | Target | Mechanism of Action | Observed Effect |

|---|---|---|---|

| Hepatitis B Virus (HBV) | HBx Protein | Inhibits HBx protein function, potentially by binding to TRP87 and TRP107 residues. nih.gov | Suppression of HBV transcription and replication; dose-dependent reduction of HBeAg, HBsAg, and HBV DNA. nih.gov |

| SARS-CoV-2 | Spike (S) Protein S2 Subunit | Interacts with the HR1 region, blocking the formation of the 6-HB fusion core required for membrane fusion. nih.govnih.gov | Inhibition of authentic SARS-CoV-2 virus entry into host cells. nih.govresearchgate.net |

| SARS-CoV-2 | Spike-ACE2 Interaction | Inhibits the binding of the spike protein to the ACE2 receptor (IC₅₀ = 17.5 µM). frontiersin.orgfrontiersin.org | Blocks a key step for viral attachment and entry. frontiersin.org |

Metabolic Regulation and Biomarker Discovery Research

Beyond its interactions with pathogens, research on Estradiol Benzoate extends to its role in metabolic processes and its potential to serve as a source for biomarkers related to early-life environmental exposures.

Steroid Metabolism and Clearing Studies

Estradiol Benzoate functions as a prodrug of estradiol. wikipedia.org Following administration, it is cleaved by esterase enzymes into its active component, 17β-estradiol, and benzoic acid. wikipedia.org This hydrolysis occurs in the liver, blood, and other tissues. wikipedia.org

Studies in bovine models have investigated the metabolic fate of Estradiol Benzoate. After injection, intact Estradiol Benzoate was not detected in muscle, fat, liver, or kidney tissues, with only a small quantity found in the blood, indicating rapid hydrolysis. oup.comoup.com The primary metabolite identified in muscle and fat was estradiol-17β, with estrone (B1671321) also being present in significant amounts. oup.comoup.comfao.org The liver and kidney showed the highest concentrations of radioactivity and a greater variety of metabolites, including estradiol-17α, estrogen glucuronides, and an unidentified major metabolite in the liver. oup.comoup.comfao.org The rate-limiting step in the metabolism of estradiol esters is believed to be the hydrolysis by esterases, which allows for a slow release of active estradiol from the more hydrophobic ester form. nih.gov

Impact on Systemic Biochemical Parameters (e.g., glucose, proteins)

Animal studies have demonstrated that Estradiol Benzoate can influence systemic biochemical parameters, including glucose and proteins.

In a study using ovariectomized sheep, a single intramuscular injection of Estradiol Benzoate led to a significant increase in blood glucose levels between 12 and 48 hours post-injection. nih.gov The same study observed biphasic changes in non-esterified fatty acids (NEFA) and serum cholesterol. nih.gov

Research in male rabbits also showed dose-dependent effects on blood glucose. semanticscholar.org An injection of 80 µg of Estradiol Benzoate caused a significant increase in glucose, whereas doses of 40 µg and 120 µg resulted in a significant decrease. semanticscholar.orgresearchgate.net Total protein levels were significantly increased by the 40 µg dose but were not significantly changed by the 80 µg and 120 µg doses. semanticscholar.orgresearchgate.net Albumin levels were not affected. semanticscholar.orgjournalajst.com

| Animal Model | Parameter | Observed Effect |

|---|---|---|

| Ovariectomized Sheep | Blood Glucose | Significantly increased from 12 to 48 hours post-injection. nih.gov |

| Serum Cholesterol & NEFA | Biphasic changes observed. nih.gov | |

| Male Rabbits | Blood Glucose | Dose-dependent: decreased at 40µg and 120µg; increased at 80µg. semanticscholar.org |

| Total Protein | Significantly increased at 40µg; no significant change at 80µg and 120µg. semanticscholar.org | |

| Albumin | No significant change. semanticscholar.org |

Identification of Estradiol Benzoate-Related Biomarkers

Early-life exposure to endocrine-disrupting chemicals is a significant area of research, and studies involving Estradiol Benzoate have led to the discovery of potential epigenetic biomarkers. In a rat model, neonatal treatment with Estradiol Benzoate was found to induce lasting changes in the DNA methylome of prostate tissues. nih.gov

This research identified 111 genes with significant differentially methylated regions in the prostate of adult rats that were exposed to Estradiol Benzoate shortly after birth. nih.govtandfonline.comnih.gov Pathway analysis revealed that cancer was the top disease pathway associated with these gene changes. nih.govnih.gov Further validation confirmed that the promoter methylation status of seven of these genes (Pitx3, Wnt10b, Paqr4, Sox2, Chst14, Tpd52, and Creb3l4) was inversely correlated with their gene expression. nih.govnih.gov The functional connectivity of these genes was linked to embryonic stem cell pluripotency. nih.govtandfonline.comnih.gov These findings suggest that specific, gene-related promoter methylation changes resulting from early-life exposure to Estradiol Benzoate could potentially serve as predictive epigenetic biomarkers for prostate cancer recurrence. nih.govtandfonline.comnih.gov

Utilizing Estradiol Benzoate in Advanced Animal Models for Disease Research

Development and Characterization of Hormone-Induced Disease Models